Difluprednate Impurity 15
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Overview
Description
Difluprednate Impurity 15, also known as Pregna-1,4-diene-3,11,20-trione, 6α,9-difluoro-21-hydroxy-, is a chemical compound with the molecular formula C21H24F2O4 and a molecular weight of 378.4097 g/mol . It is a by-product formed during the synthesis of difluprednate, a corticosteroid used primarily for its anti-inflammatory properties .
Preparation Methods
The preparation of difluprednate and its impurities involves several synthetic routes. One method involves the enolization esterification and 6-electrophilic fluorination of prednisolone acetate to obtain an intermediate compound . This intermediate undergoes further reactions, including 9,11 elimination, bromine hydroxylation, epoxidation, and hydrolysis, to yield difluprednate and its impurities . The synthesis process is designed to be green and environmentally friendly, with mild reaction conditions and high product yield .
Chemical Reactions Analysis
Difluprednate Impurity 15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Difluprednate Impurity 15 has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the stability studies and method validation for difluprednate production.
Mechanism of Action
The mechanism of action of difluprednate and its impurities involves the induction of phospholipase A2 inhibitory proteins (lipocortins), which modulate the activity of prostaglandins and leukotrienes . Difluprednate is rapidly deacetylated in the aqueous humor to difluoroprednisolone butyrate, the active metabolite, which is then metabolized to an inert metabolite, hydroxyfluoroprednisolone butyrate . This process limits systemic exposure to the active compound .
Comparison with Similar Compounds
Difluprednate Impurity 15 can be compared with other similar compounds, such as:
21-Desacetyl Difluprednate: This compound has a similar structure but lacks the acetyl group at the 21st position.
Difluprednate 17-Carboxylic Acid: This compound has a carboxylic acid group at the 17th position.
Difluoroprednisolone 21 Acetate: This compound has an acetate group at the 21st position and is used in similar applications. The uniqueness of this compound lies in its specific structural modifications and the resulting differences in its chemical and biological properties.
Properties
CAS No. |
2285-44-1 |
---|---|
Molecular Formula |
C21H24F2O4 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(6S,8S,9R,10S,13S,14S,17S)-6,9-difluoro-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H24F2O4/c1-19-9-18(27)21(23)14(12(19)3-4-13(19)17(26)10-24)8-16(22)15-7-11(25)5-6-20(15,21)2/h5-7,12-14,16,24H,3-4,8-10H2,1-2H3/t12-,13+,14-,16-,19-,20-,21-/m0/s1 |
InChI Key |
WZWHDLMSZZSVSD-SUKIRKABSA-N |
Isomeric SMILES |
C[C@]12CC(=O)[C@]3([C@H]([C@@H]1CC[C@@H]2C(=O)CO)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F |
Canonical SMILES |
CC12CC(=O)C3(C(C1CCC2C(=O)CO)CC(C4=CC(=O)C=CC43C)F)F |
Origin of Product |
United States |
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